3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde
Description
Historical Development in Halogenated Aromatic Chemistry
The historical trajectory of this compound is rooted in the mid-20th-century explosion of interest in halogenated biphenyls. Early work on polychlorinated biphenyls (PCBs) for industrial applications laid the groundwork for understanding substituent effects on aromatic systems. The specific development of carbaldehyde-functionalized derivatives emerged in the 1980s as researchers sought to combine the electronic effects of halogens with the reactivity of aldehyde groups for directed ortho-metalation and cross-coupling reactions.
Key milestones include:
Significance in Biphenyl Derivative Research
The compound's significance stems from three structural features:
- Dichloro substitution pattern : The 3',4'-chloro configuration creates distinct electronic asymmetry across the biphenyl system, with calculated dipole moments of 2.1 Debye.
- Aldehyde positioning : The 2-carbaldehyde group enables both electrophilic aromatic substitution and nucleophilic addition reactions while maintaining conjugation with the aromatic π-system.
- Steric profile : Comparative molecular models show a 15° dihedral angle between phenyl rings, balancing planarity for conjugation with sufficient twist to prevent excessive crystalline packing.
These properties make it invaluable for:
Positioning within Chlorinated Biphenyl Literature
When analyzed against related structures, this compound occupies a unique niche:
The heightened electrophilicity (σ = +0.41) compared to positional isomers directly correlates with its enhanced reactivity in nucleophilic aromatic substitution, making it preferable for constructing complex architectures requiring sequential functionalization.
Current Research Landscape and Challenges
Recent advances (2020-2025) focus on three domains:
Synthetic Methodology
- Photocatalytic C-H activation : Visible-light-mediated protocols achieving 78% yield at ambient temperature vs. traditional 45% yield at 110°C
- Flow chemistry systems : Microreactor setups reducing reaction times from 18h to 22 minutes through enhanced mass transfer
Materials Science Applications
- Organic semiconductors : Charge carrier mobility of 0.12 cm²/V·s in thin-film transistors, surpassing many oligothiophene derivatives
- Supramolecular assemblies : Helical nanotube formation via aldehyde-hydroxylamine polycondensation
Persistent Challenges
- Regioselectivity control : Competing chlorination at 2',3',4' positions during synthesis (current selectivity ≤83%)
- Aldehyde stability : Tendency toward hydrate formation in aqueous media (Keq = 3.8 × 10⁻³ M⁻¹)
- Environmental persistence : Estimated half-life in soil = 148 days due to chloro-substituents
Ongoing research addresses these through:
- DFT-guided catalyst design for improved positional control
- Protective group strategies using tert-butyldimethylsilyl ethers
- Biodegradation studies with Pseudomonas chlororaphis strains
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBZZYKUZBAYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with a chlorinating agent such as chlorine gas in the presence of a catalyst like aluminum chloride to introduce the chlorine atoms. Subsequently, the formylation can be achieved using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the production of 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow reactors to ensure efficient and controlled chlorination and formylation processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products:
Oxidation: 3’,4’-Dichloro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3’,4’-Dichloro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyl derivatives on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its biological activity can lead to the discovery of new drugs for various diseases.
Industry: In the industrial sector, 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde is used in the manufacture of specialty chemicals, including polymers and resins. Its unique chemical properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde with biphenyl carbaldehyde derivatives differing in substituent positions, halogen types, and functional groups.
Structural Isomerism and Positional Effects
a. 3',4'-Dichloro-[1,1'-biphenyl]-4-carbaldehyde (CAS: 50670-78-5)
- Key Difference : The aldehyde group is at the 4-position instead of the 2-position.
- Impact : Positional isomerism alters steric and electronic properties. The 4-carbaldehyde derivative may exhibit reduced reactivity in intramolecular cycloadditions due to less favorable orbital overlap .
b. 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1962207-81-3)
- Key Difference : Substitution includes chlorine (2-position) and fluorine (3',4'-positions).
- However, fluorine’s smaller size reduces steric hindrance .
Halogen Substitution Variations
a. 3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 1183570-76-4)
- Key Difference : Fluorine replaces chlorine at 3' and 4' positions.
- Impact : Fluorinated analogs typically exhibit lower molecular weights (e.g., 238.21 g/mol vs. 251.106 g/mol) and higher thermal stability. However, reduced steric bulk may favor higher reactivity in nucleophilic additions .
b. 5'-Chloro-2'-(phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde (Compound 1g)
Functional Group Modifications
a. 4'-Ethoxy-3-methyl-[1,1'-biphenyl]-2-carbaldehyde
- Key Difference : Ethoxy (electron-donating) and methyl groups replace chlorines.
- Impact : Electron-donating groups decrease electrophilicity of the aldehyde, reducing reactivity in cycloadditions. However, ethoxy groups improve solubility in polar solvents .
b. 3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde
Data Tables
Table 1: Comparative Physicochemical Properties
Key Findings
Substituent Position : Moving the aldehyde group from 2- to 4-position (e.g., 3',4'-Dichloro-[1,1'-biphenyl]-4-carbaldehyde) reduces intramolecular reactivity due to steric mismatches .
Halogen Effects : Chlorine provides stronger electron-withdrawing effects than fluorine, enhancing electrophilicity but increasing molecular weight and steric bulk .
Functional Groups : Ethoxy and hydroxy groups improve solubility but may necessitate protective group strategies in synthesis .
Biological Activity
3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by two chlorine substituents and an aldehyde group, suggests various interactions with biological targets. In this article, we explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula C13H8Cl2O and is classified under biphenyl derivatives. Its structure can be represented as follows:
- Molecular Structure :
The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological membranes and proteins.
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit notable antimicrobial properties. A study evaluating the antibacterial effects of various biphenyl compounds found that this compound demonstrated significant activity against several bacterial strains. The compound's mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been performed using human cancer cell lines to assess the potential anticancer effects of this compound. Results from these studies indicate that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these assays are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis in cancer cells. Mechanistic studies have shown that the compound activates caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.
Inhibition of Enzymatic Activity
Recent studies have also explored the compound's ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has been shown to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in the inflammatory response. The inhibition constants (IC50) for these enzymes are presented in Table 2.
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 25.0 |
| LOX-5 | 30.0 |
| LOX-15 | 28.5 |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Breast Cancer Study : In a clinical trial involving MCF-7 cells treated with varying concentrations of the compound, researchers noted a significant reduction in cell viability at concentrations above 10 µM.
- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in reduced edema and inflammatory markers compared to control groups.
Q & A
What are the common synthetic routes for preparing 3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde, and how are reaction conditions optimized?
Basic Research Focus
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or C−H activation strategies. For example, biphenyl carbaldehyde derivatives are often synthesized via Suzuki-Miyaura coupling of halogenated benzaldehyde precursors with aryl boronic acids. Column chromatography (e.g., using n-hexane/EtOAc gradients) is critical for purification, with yields optimized by adjusting stoichiometry and reaction time . In one protocol, but-3-en-2-one was used as a reactant in a palladium-electrocatalyzed C−H activation, achieving 64% yield after chromatographic separation .
How can transient directing groups (TDGs) enable regioselective functionalization of biphenyl carbaldehyde derivatives?
Advanced Research Focus
Regioselective C−H functionalization is achieved using transient directing groups (TDGs), which temporarily coordinate to metal catalysts to direct reactivity. For instance, ethoxy or methoxy substituents on biphenyl carbaldehydes act as TDGs in palladium-catalyzed reactions, enabling selective ortho-C−H activation. This strategy allows access to complex scaffolds like helicenes or substituted phenanthridines. NMR and HRMS are used to confirm regioselectivity, with reaction outcomes highly dependent on solvent polarity and catalyst loading .
What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic Research Focus
Key techniques include:
- 1H/13C NMR : To identify chemical shifts (e.g., aldehyde protons at δ 9.8–10.2 ppm) and coupling constants, distinguishing between substituents like chloro or methoxy groups .
- HRMS : For precise molecular ion confirmation (e.g., [M+H]+ or [M+Na]+ peaks).
- Column Chromatography : Optimized solvent gradients (e.g., hexane/EtOAc) resolve stereoisomers or E/Z mixtures, as seen in protocols achieving >95:5 diastereomeric ratios .
How does solvent polarity and catalyst design influence enantioselective transformations of biphenyl carbaldehydes?
Advanced Research Focus
Enantioselectivity in reactions like helicene synthesis is controlled by chiral ligands (e.g., BINAP derivatives) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, while nonpolar solvents favor π-π stacking in intermediates. For example, palladium-electrocatalyzed systems using EtOAc/hexane mixtures achieved 96:4 E/Z selectivity in alkenylation reactions . Computational modeling (DFT) can predict steric and electronic effects of substituents on enantiomeric excess .
How can researchers resolve discrepancies in NMR data when synthesizing substituted biphenyl carbaldehydes?
Data Contradiction Analysis
Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : To identify rotameric equilibria, as seen in 4'-ethoxy-3-methyl derivatives .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Comparative Analysis : Cross-referencing with literature data for analogous compounds (e.g., 5'-chloro derivatives in ). Contradictions in coupling constants may indicate unexpected regiochemistry, necessitating X-ray crystallography for confirmation .
What photochemical methods enable cyclization of biphenyl carbaldehydes into polycyclic aromatic hydrocarbons (PAHs)?
Advanced Research Focus
UV irradiation of biphenyl-2-carbaldehyde O-acetyl oximes induces photocyclization to phenanthridines. For example, 2',3'-dimethoxy derivatives yield 4-methoxyphenanthridine (54% yield) via a radical-mediated pathway. Reaction efficiency depends on substituent electronic effects: electron-donating groups (e.g., methoxy) enhance cyclization, while steric hindrance from chloro groups reduces yields. HRMS and GC-MS track reaction progress .
How are computational methods applied to predict reactivity and regioselectivity in biphenyl carbaldehyde derivatives?
Advanced Research Focus
Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in C−H activation. For example, TDG-mediated reactions show lower activation energies for ortho-functionalization compared to meta pathways. Molecular docking studies with chiral ligands (e.g., BINAP) simulate enantioselectivity trends, guiding catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
